4-(3-Fluoro-4-methoxybenzoyl)thiomorpholine
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Overview
Description
4-(3-Fluoro-4-methoxybenzoyl)thiomorpholine is a chemical compound that features a fluorine atom and a methoxy group attached to a phenyl ring, along with a thiomorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-methoxybenzoyl)thiomorpholine typically involves multi-step reactions. One common method includes the use of Friedel-Crafts acylation followed by nucleophilic substitution reactions. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the acylation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-4-methoxybenzoyl)thiomorpholine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine or methoxy positions, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, NaBH4
Nucleophiles: NaOCH3, KOtBu
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-(3-Fluoro-4-methoxybenzoyl)thiomorpholine is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of fluorinated compounds, which are known for their unique chemical properties .
Biology
In biological research, this compound can be used to study the effects of fluorine and methoxy groups on biological activity. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
Its unique structure may contribute to the development of new drugs with improved efficacy and safety profiles .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its fluorinated structure imparts desirable properties such as increased thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-4-methoxybenzoyl)thiomorpholine involves its interaction with specific molecular targets. The fluorine and methoxy groups can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The thiomorpholine moiety may also play a role in enhancing the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxycinnamic acid:
1,3,4-Oxadiazole derivatives: These compounds possess a 3-fluoro-4-methoxyphenyl moiety and are known for their antimicrobial and antioxidant activities.
Uniqueness
4-(3-Fluoro-4-methoxybenzoyl)thiomorpholine is unique due to the presence of the thiomorpholine ring, which distinguishes it from other fluorinated compounds. This structural feature may contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2S/c1-16-11-3-2-9(8-10(11)13)12(15)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRCGEAYDKKSKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCSCC2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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